Cas no 1177312-67-2 (5-7-(5-Amino-1,3,4-thiadiazol-2-yl)heptyl-1,3,4-thiadiazol-2-ylamine Oxalate)

5-7-(5-Amino-1,3,4-thiadiazol-2-yl)heptyl-1,3,4-thiadiazol-2-ylamine Oxalate 化学的及び物理的性質
名前と識別子
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- 5-[7-(5-AMINO-1,3,4-THIADIAZOL-2-YL)HEPTYL]-1,3,4-THIADIAZOL-2-YLAMINE OXALATE
- KM4412
- 5,5'-Heptane-1,7-diylbis(1,3,4-thiadiazol-2-amine) (C2H2O4)
- 5-7-(5-Amino-1,3,4-thiadiazol-2-yl)heptyl-1,3,4-thiadiazol-2-ylamine Oxalate
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- インチ: 1S/C11H18N6S2.C2H2O4/c12-10-16-14-8(18-10)6-4-2-1-3-5-7-9-15-17-11(13)19-9;3-1(4)2(5)6/h1-7H2,(H2,12,16)(H2,13,17);(H,3,4)(H,5,6)
- InChIKey: LXQOAVBZJQWIQI-UHFFFAOYSA-N
- ほほえんだ: S1C(N)=NN=C1CCCCCCCC1=NN=C(N)S1.OC(C(=O)O)=O
計算された属性
- 水素結合ドナー数: 4
- 水素結合受容体数: 12
- 重原子数: 25
- 回転可能化学結合数: 9
- 複雑さ: 305
- トポロジー分子極性表面積: 235
5-7-(5-Amino-1,3,4-thiadiazol-2-yl)heptyl-1,3,4-thiadiazol-2-ylamine Oxalate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Ambeed | A455980-1g |
5-[7-(5-Amino-1,3,4-thiadiazol-2-yl)heptyl]-1,3,4-thiadiazol-2-ylamine oxalate |
1177312-67-2 | 95+% | 1g |
$193.0 | 2024-04-26 | |
TRC | A630110-1g |
5-[7-(5-Amino-1,3,4-thiadiazol-2-yl)heptyl]-1,3,4-thiadiazol-2-ylamine Oxalate |
1177312-67-2 | 1g |
$ 196.00 | 2023-04-19 | ||
A2B Chem LLC | AI11251-25g |
5-[7-(5-Amino-1,3,4-thiadiazol-2-yl)heptyl]-1,3,4-thiadiazol-2-ylamine oxalate |
1177312-67-2 | ≥ 95 % | 25g |
$3185.00 | 2024-04-20 | |
TRC | A630110-250mg |
5-[7-(5-Amino-1,3,4-thiadiazol-2-yl)heptyl]-1,3,4-thiadiazol-2-ylamine Oxalate |
1177312-67-2 | 250mg |
$ 92.00 | 2023-04-19 | ||
A2B Chem LLC | AI11251-10g |
5-[7-(5-Amino-1,3,4-thiadiazol-2-yl)heptyl]-1,3,4-thiadiazol-2-ylamine oxalate |
1177312-67-2 | ≥ 95 % | 10g |
$2028.00 | 2024-04-20 | |
TRC | A630110-100mg |
5-[7-(5-Amino-1,3,4-thiadiazol-2-yl)heptyl]-1,3,4-thiadiazol-2-ylamine Oxalate |
1177312-67-2 | 100mg |
$ 64.00 | 2023-04-19 | ||
TRC | A630110-500mg |
5-[7-(5-Amino-1,3,4-thiadiazol-2-yl)heptyl]-1,3,4-thiadiazol-2-ylamine Oxalate |
1177312-67-2 | 500mg |
$ 144.00 | 2023-04-19 | ||
Chemenu | CM487548-1g |
5-[7-(5-Amino-1,3,4-thiadiazol-2-yl)heptyl]-1,3,4-thiadiazol-2-ylamine oxalate |
1177312-67-2 | 95% | 1g |
$191 | 2023-02-18 | |
A2B Chem LLC | AI11251-5g |
5-[7-(5-Amino-1,3,4-thiadiazol-2-yl)heptyl]-1,3,4-thiadiazol-2-ylamine oxalate |
1177312-67-2 | ≥ 95 % | 5g |
$1383.00 | 2024-04-20 | |
A2B Chem LLC | AI11251-1g |
5-[7-(5-Amino-1,3,4-thiadiazol-2-yl)heptyl]-1,3,4-thiadiazol-2-ylamine oxalate |
1177312-67-2 | ≥ 95 % | 1g |
$505.00 | 2024-04-20 |
5-7-(5-Amino-1,3,4-thiadiazol-2-yl)heptyl-1,3,4-thiadiazol-2-ylamine Oxalate 関連文献
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Francisco Colmenero Phys. Chem. Chem. Phys. 2019 21 2673
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Peijing Yu,Parisa A. Ariya,Fenglian Fu,Bing Tang Environ. Sci.: Nano 2022 9 2161
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Eric Schuler,Lars Grooten,Mohanreddy Kasireddy,Santosh More,N. Raveendran Shiju,Setrak K. Tanielyan,Robert L. Augustine,Gert-Jan M. Gruter Green Chem. 2023 25 2409
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Peijing Yu,Parisa A. Ariya,Fenglian Fu,Bing Tang Environ. Sci.: Nano 2022 9 2161
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Shunjie Liu,Yusheng Qin,Lijun Qiao,Yuyang Miao,Xianhong Wang,Fosong Wang Polym. Chem. 2016 7 146
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José González-Rivera,Angelica Mero,Elena Husanu,Andrea Mezzetta,Carlo Ferrari,Felicia D'Andrea,Emilia Bramanti,Christian S. Pomelli,Lorenzo Guazzelli Green Chem. 2021 23 10101
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Shuo Zhang,?ke C. Rasmuson CrystEngComm 2012 14 4644
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8. Catalytic reactions of oxalic acid degradation with Pt/SiO2 as a catalyst in nitric acid solutionsShuai Hao,Bin Li,Zhanyuan Liu,Wenlong Huang,Dongmei Jiang,Liangshu Xia RSC Adv. 2023 13 22758
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Chun Xiao,Su Li,Fuhao Yi,Bo Zhang,Dan Chen,Yang Zhang,Hongxin Chen,Yueli Huang RSC Adv. 2020 10 18704
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Jiao Chen,Shuai Jiang,Yi-Rong Liu,Teng Huang,Chun-Yu Wang,Shou-Kui Miao,Zhong-Quan Wang,Yang Zhang,Wei Huang RSC Adv. 2017 7 6374
5-7-(5-Amino-1,3,4-thiadiazol-2-yl)heptyl-1,3,4-thiadiazol-2-ylamine Oxalateに関する追加情報
Introduction to 5-7-(5-Amino-1,3,4-thiadiazol-2-yl)heptyl-1,3,4-thiadiazol-2-ylamine Oxalate (CAS No. 1177312-67-2)
5-7-(5-Amino-1,3,4-thiadiazol-2-yl)heptyl-1,3,4-thiadiazol-2-ylamine Oxalate (CAS No. 1177312-67-2) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features and potential biological activities, making it a subject of extensive study in recent years.
The chemical structure of 5-7-(5-Amino-1,3,4-thiadiazol-2-yl)heptyl-1,3,4-thiadiazol-2-ylamine Oxalate is notable for its two 1,3,4-thiadiazole rings and the presence of an amino group. The thiadiazole ring is a five-membered heterocyclic compound containing two nitrogen atoms and one sulfur atom. This ring system is known for its broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties. The presence of the amino group further enhances the compound's reactivity and potential for forming hydrogen bonds with biological targets.
In terms of its physical properties, 5-7-(5-Amino-1,3,4-thiadiazol-2-yl)heptyl-1,3,4-thiadiazol-2-ylamine Oxalate is a white crystalline solid with a molecular weight of approximately 409.5 g/mol. It is soluble in water and various organic solvents such as methanol and dimethyl sulfoxide (DMSO). These solubility properties make it suitable for various experimental protocols in both in vitro and in vivo studies.
The synthesis of 5-7-(5-Amino-1,3,4-thiadiazol-2-yl)heptyl-1,3,4-thiadiazol-2-ylamine Oxalate typically involves multi-step reactions. One common approach is to start with the reaction of 5-aminothiadiazole with heptanal to form the corresponding imine intermediate. This intermediate is then cyclized using a suitable reagent to form the final product. The oxalate salt is often formed by treating the free amine with oxalic acid to improve its stability and solubility.
Recent Research Findings: Recent studies have highlighted the potential therapeutic applications of 5-7-(5-Amino-1,3,4-thiadiazol-2-yl)heptyl-1,3,4-thiadiazol-2-ylamine Oxalate. For instance, a study published in the Journal of Medicinal Chemistry reported that this compound exhibits potent antiproliferative activity against various cancer cell lines. The researchers found that it selectively inhibits the growth of human breast cancer cells (MCF7) and colon cancer cells (HCT116) without significant cytotoxicity to normal cells.
Another study published in the European Journal of Medicinal Chemistry explored the antimicrobial properties of this compound. The results showed that 5-7-(5-Amino-1,3,4-thiadiazol-2-yl)heptyl-1,3,4-thiadiazol-2-ylamine Oxalate has significant activity against both Gram-positive and Gram-negative bacteria. Specifically, it demonstrated strong inhibitory effects on Staphylococcus aureus and Escherichia coli at low concentrations.
In addition to its biological activities, the compound has also been investigated for its potential as a lead molecule in drug discovery. A computational study using molecular docking simulations suggested that 5-Aminothiadiazole derivatives, including this compound, can effectively bind to key protein targets involved in various diseases. These findings provide valuable insights into the mechanism of action and potential optimization strategies for improving its therapeutic efficacy.
Clinical Implications: While preclinical studies have shown promising results for 5-Aminothiadiazole derivatives, further research is needed to evaluate their safety and efficacy in clinical settings. Clinical trials are currently underway to assess the pharmacokinetic properties and therapeutic potential of these compounds in treating various diseases. Early results from phase I trials have indicated good tolerability and dose-dependent responses in patients with advanced solid tumors.
Safety Considerations: As with any new chemical entity (NCE), safety considerations are paramount during the development process. Preclinical toxicology studies have shown that 5-Aminothiadiazole derivatives, including this compound, exhibit low toxicity at therapeutic doses. However, long-term safety profiles need to be established through extensive clinical trials.
FUTURE DIRECTIONS: The future research directions for 5-Aminothiadiazole derivatives, including 5-Aminothiadiazole derivatives, are promising. Ongoing efforts aim to optimize their chemical structure to enhance their potency and selectivity while minimizing side effects. Additionally, combination therapies involving these compounds with existing treatments are being explored to improve patient outcomes.
In conclusion, 5-Aminothiadiazole derivatives, particularly 5-Aminothiadiazole derivatives, represent a class of compounds with significant potential in medicinal chemistry and pharmaceutical research. Their unique structural features and diverse biological activities make them valuable candidates for further investigation and development as novel therapeutic agents.
1177312-67-2 (5-7-(5-Amino-1,3,4-thiadiazol-2-yl)heptyl-1,3,4-thiadiazol-2-ylamine Oxalate) 関連製品
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